

Quinoline Yellow in Textile Dyeing: A Comparative Performance Guide

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Compound of Interest

Compound Name: Quinoline Yellow

CAS No.: 83-08-9

Cat. No.: B3430373

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Quinoline Yellow (C.I. Acid Yellow 3), a synthetic dye belonging to the quinophthalone class, has long been utilized in the textile industry for achieving vibrant yellow shades, particularly on protein fibers like wool and silk, as well as on polyamides such as nylon.[1][2] Its performance, however, is often benchmarked against other dye classes, most notably reactive dyes, which are the dominant choice for cellulosic fibers like cotton. This guide provides an objective comparison of the performance of **Quinoline Yellow** versus other common textile dyes, supported by available experimental data and detailed methodologies.

Executive Summary

The choice between **Quinoline Yellow** and other dye classes, such as reactive dyes, is primarily dictated by the substrate being dyed and the desired fastness properties. **Quinoline Yellow**, as an acid dye, exhibits good affinity for protein and polyamide fibers, forming ionic bonds with the amino groups in the fiber.[1] Reactive dyes, on the other hand, form strong covalent bonds with cellulosic fibers, leading to excellent wash fastness.[3][4] While direct quantitative comparisons in a single study are scarce, analysis of separate studies allows for a qualitative and semi-quantitative assessment of their respective performances.

Performance Comparison

The following table summarizes the general performance characteristics of **Quinoline Yellow** (as a representative acid dye) and a common reactive yellow dye (C.I. Reactive Yellow 145) based on typical experimental data. The ratings are on a scale of 1 to 5, where 5 indicates excellent performance and 1 indicates poor performance.

Performance Metric	Quinoline Yellow (C.I. Acid Yellow 3) on Wool/Nylon	C.I. Reactive Yellow 145 on Cotton
Lightfastness	3-4 (Moderate to Good)	4-5 (Good to Excellent)
Wash Fastness	2-3 (Poor to Moderate)	4-5 (Good to Excellent)
Rubbing Fastness (Dry)	4-5 (Good to Excellent)	4-5 (Good to Excellent)
Rubbing Fastness (Wet)	3-4 (Moderate to Good)	3-4 (Moderate to Good)
Exhaustion Rate	High	High
Fixation Rate	Moderate	High

Note: This table is a synthesis of data from multiple sources and not from a single direct comparative study. Performance can vary depending on the specific dyeing conditions, substrate, and dye concentration.

Detailed Performance Analysis

Lightfastness

Lightfastness, the resistance of a dye to fade upon exposure to light, is a critical parameter for textiles. Generally, reactive dyes tend to exhibit superior lightfastness compared to acid dyes like **Quinoline Yellow**.^{[5][6]} The stability of the covalent bond in reactive dyes contributes to their better resistance to photochemical degradation.

Wash Fastness

Wash fastness is a measure of a dye's resistance to removal during laundering. This is where a significant difference between **Quinoline Yellow** and reactive dyes is observed. Reactive dyes, due to their covalent bonding with the fiber, typically demonstrate excellent wash fastness.^[3]

Acid dyes like **Quinoline Yellow**, which rely on weaker ionic bonds, are more prone to desorption during washing, resulting in poorer wash fastness.[2]

Exhaustion and Fixation

Exhaustion refers to the percentage of dye that moves from the dyebath onto the fiber, while fixation is the percentage of the exhausted dye that becomes permanently attached to the fiber. Both **Quinoline Yellow** and reactive dyes can achieve high exhaustion rates under optimized conditions.[7][8] However, the fixation rate of reactive dyes on cotton is generally higher than that of acid dyes on wool, which is a direct consequence of the different bonding mechanisms. [8][9]

Experimental Protocols

Dyeing Procedure for Quinoline Yellow (C.I. Acid Yellow 3) on Wool

This protocol describes a typical laboratory procedure for dyeing wool fabric with **Quinoline Yellow**.

Materials:

- Wool fabric (pre-scoured)
- **Quinoline Yellow** (C.I. Acid Yellow 3)
- Acetic acid (or formic acid)
- Glauber's salt (sodium sulfate)
- Water
- Dyeing apparatus (e.g., beaker, water bath, stirring rod)

Procedure:

- Prepare the Dyebath: Dissolve the required amount of **Quinoline Yellow** dye in water. The dye concentration is typically expressed as a percentage of the weight of the fabric (e.g., 1%)

owf).

- Add Auxiliaries: Add Glauber's salt (e.g., 10% owf) to the dyebath. Glauber's salt acts as a leveling agent to promote even dye uptake.[10]
- Introduce the Fabric: Immerse the pre-wetted wool fabric into the dyebath at room temperature.
- Acidification: Slowly add acetic acid (e.g., 2-4% owf) to the dyebath to lower the pH. The acidic environment is necessary for the ionic bonding between the acid dye and the wool fiber.[1]
- Dyeing Cycle: Gradually raise the temperature of the dyebath to the boil (approximately 100°C) over 30-45 minutes. Maintain this temperature for 60 minutes, stirring gently to ensure even dyeing.[7]
- Rinsing and Drying: After dyeing, allow the dyebath to cool. Remove the fabric, rinse it thoroughly with cold water until the water runs clear, and then air dry.

Colorfastness to Washing (ISO 105-C06)

This standard method is used to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

- Launder-Ometer or similar apparatus for agitated washing at a controlled temperature.
- Stainless steel balls for mechanical action.
- Multifiber adjacent fabric (to assess staining).
- Grey scale for assessing color change and staining.

Procedure:

- Sample Preparation: A specimen of the dyed fabric is stitched together with a piece of multifiber adjacent fabric.

- **Washing:** The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and stainless-steel balls.
- **Test Cycle:** The container is agitated in the Launder-Ometer at a specified temperature (e.g., 40°C, 60°C) for a specific duration (e.g., 30 minutes).
- **Rinsing and Drying:** After the cycle, the specimen is removed, rinsed with water, and dried.
- **Evaluation:** The color change of the dyed specimen and the staining of the multifiber fabric are assessed by comparing them with the grey scales under standard lighting conditions.

Colorfastness to Light (AATCC Test Method 16.3)

This method evaluates the resistance of a material's color to the fading effects of light.

Apparatus:

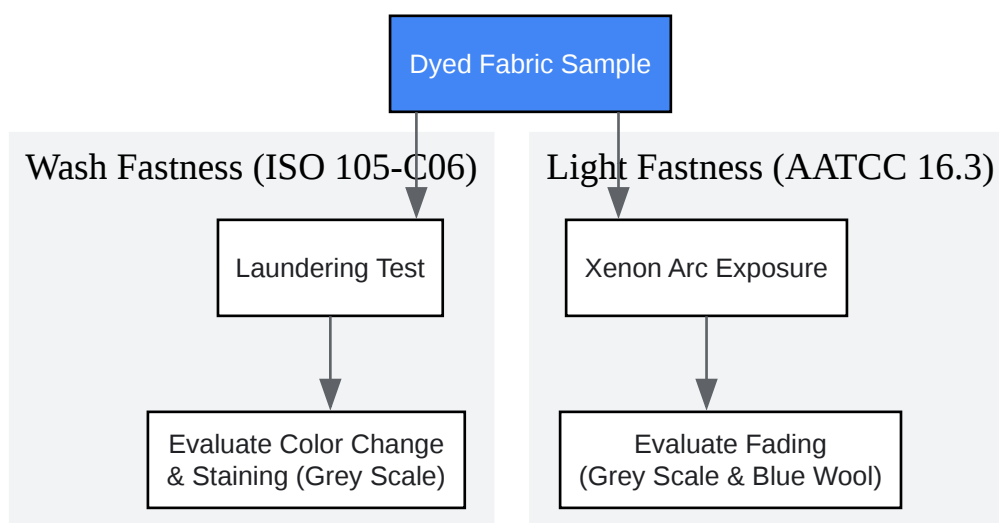
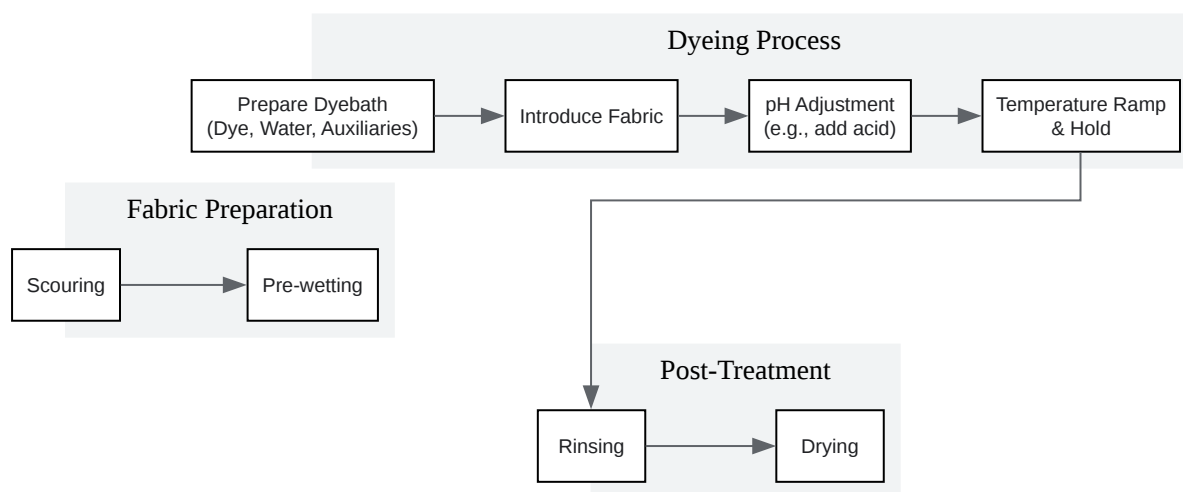
- Xenon arc lamp apparatus, which simulates natural sunlight.
- Blue wool lightfastness standards.
- Grey scale for assessing color change.

Procedure:

- **Sample Mounting:** A specimen of the dyed fabric is mounted in a sample holder. A portion of the specimen is covered to serve as an unexposed original for comparison.
- **Exposure:** The mounted specimen and blue wool standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity for a specified duration.
- **Evaluation:** The fading of the test specimen is evaluated by comparing the color change of the exposed portion to the unexposed portion using the grey scale. The lightfastness rating is determined by comparing the fading of the specimen to the fading of the blue wool standards.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for textile dyeing and the logical relationship of the fastness testing process.



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